4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Overview
Description
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a 3-chlorophenylthio group, a 4-methylphenylsulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3-Chlorophenylthio Group: This step involves the nucleophilic substitution of a chlorophenylthio group onto the pyrazole ring. This can be achieved using a thiol and a chlorinated aromatic compound in the presence of a base.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorophenylthio group.
Scientific Research Applications
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Chlorophenyl)thio]-1H-pyrazole: Lacks the methyl and sulfonyl groups, which may affect its biological activity and chemical properties.
3-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole: Lacks the chlorophenylthio group, which may influence its reactivity and applications.
4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole: Lacks the sulfonyl group, which may alter its solubility and interaction with biological targets.
Uniqueness
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)sulfonylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMFVQWTKFSXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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